molecular formula C19H20N6S B3435609 12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B3435609
M. Wt: 364.5 g/mol
InChI Key: QBHNRPDTODKNAZ-UHFFFAOYSA-N
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Description

This compound is a polyheterocyclic system featuring a fused tetracyclic core with five nitrogen atoms and one sulfur atom (10-thia). The pyridin-4-yl substituent at position 4 introduces aromaticity and hydrogen-bonding capabilities, which may contribute to pharmacological activity or crystallographic packing efficiency. Its complex nomenclature reflects the IUPAC rules for fused bicyclic and tricyclic systems, with the numbering system prioritizing heteroatoms (N, S) in the ring framework .

Properties

IUPAC Name

12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6S/c1-18(2)9-12-13-16-22-15(11-5-7-20-8-6-11)23-25(16)10-21-17(13)26-14(12)19(3,4)24-18/h5-8,10,24H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHNRPDTODKNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=CC=NC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, including nucleophilic and amidation reactions . The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of advanced analytical techniques, such as NMR, IR, and MS, is crucial for monitoring the synthesis and ensuring the quality of the final product .

Chemical Reactions Analysis

Substitution Reactions

Compound A contains multiple nitrogen atoms, sulfur heteroatoms, and methyl substituents, suggesting potential for nucleophilic or electrophilic substitution.

Reaction Type Reagents Conditions Outcome
Amination Allylamine, triethylamineDichloromethane, controlled pHReplacement of labile groups (e.g., halides) with allylamino moieties
Alkylation Alkyl halides, basePolar aprotic solvent (e.g., DMF)Substitution at nitrogen atoms or sulfur centers
Cross-coupling Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acidsInert atmosphere, refluxIntroduction of aryl or alkyl groups via Suzuki-Miyaura coupling

Oxidation and Reduction

The sulfur atom in the thiazine/thiazolidine-like moiety and nitrogen-rich framework may undergo redox transformations.

Reaction Type Reagents Conditions Outcome
Sulfur Oxidation Hydrogen peroxide, KMnO₄Acidic/basic mediumConversion of thioether/thione to sulfoxide/sulfone
Nitrogen Reduction LiAlH₄, NaBH₄Ethereal solvent, 0°CReduction of azine/azide groups to amines

Metal-Catalyzed Coupling Reactions

The pyridinyl group and multiple nitrogen centers may enable coordination to transition metals, facilitating cross-coupling.

Reaction Type Reagents Conditions Outcome
Suzuki Coupling Boronic acids, Pd(OAc)₂, baseDME/water, refluxFormation of C-C bonds with aryl boronic acids
Heck Reaction Alkenes, Pd catalystsPolar solvent, heatAlkenylation at aromatic positions

Cycloaddition and Rearrangement

The pentacyclic framework and conjugated π-system may participate in pericyclic reactions.

Reaction Type Reagents Conditions Outcome
Diels-Alder Dienes, Lewis acidHigh temperatureRing expansion or contraction
Electrocyclic Light/heatAprotic solventIsomerization of unsaturated bonds

Key Structural Features Influencing Reactivity

  • Sulfur heteroatoms : Sites for oxidation/reduction.

  • Methyl groups : Steric hindrance may direct regioselectivity.

  • Pyridinyl moiety : Electron-deficient ring for electrophilic substitution.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antimicrobial properties. Research indicates that pyridine derivatives often exhibit activity against a range of pathogens including bacteria and fungi .
  • Anticancer Potential : Heterocyclic compounds like those containing pyridine rings are frequently investigated for their anticancer properties. Studies show that modifications to the pyridine structure can enhance cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. Pyridine derivatives are known to interact with biological enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is crucial.

Material Science Applications

  • Organic Electronics : The unique electronic properties of such compounds make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable films and exhibit charge transport properties is particularly advantageous .
  • Sensors : The incorporation of pyridine-based compounds in sensor technology has been explored due to their ability to selectively bind ions or small molecules. This property can be harnessed in the development of chemical sensors for environmental monitoring .

Synthesis and Modification

The synthesis of this compound involves complex organic reactions that can be tailored to modify its properties for specific applications. Techniques such as:

  • Substitution Reactions : Altering functional groups on the pyridine rings can enhance biological activity or change electronic properties.
  • Cyclization Reactions : Modifying the ring structure can lead to new derivatives with potentially improved characteristics.

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that pyridine-based compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli when tested in vitro. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
  • Photovoltaic Performance : Research conducted on organic solar cells incorporating pyridine derivatives showed improved efficiency compared to traditional materials. The study emphasized the role of molecular design in optimizing charge transport properties for better energy conversion rates .

Mechanism of Action

The mechanism of action of 12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The detailed molecular mechanisms and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, heteroatom composition, or ring topology.

Table 1: Key Structural Features of Comparable Compounds

Compound Name (IUPAC) Heteroatoms (N/S) Substituents Biological/Physical Relevance Source
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol 4N, 1S Phenol group at position 4 Antioxidant potential (phenolic OH) ECHEMI
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 6N Methoxyphenyl, phenyl substituents Fused tetrazolopyrimidine scaffold Acta Cryst.
5,12-Diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4N, 1S Diphenyl groups at positions 5,12 Photoluminescence applications ECHEMI
13-Methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),8,11(16),12,14-pentaen-2-one 3N, 1S Methoxy group at position 13 Anticancer activity (preliminary) ECHEMI

Key Observations

Heteroatom Arrangement :

  • The target compound (5N, 1S) has a higher nitrogen density compared to triazatetracyclo analogs (e.g., 3N in ), which may increase polarity and hydrogen-bonding capacity.
  • Sulfur (thia) is conserved in all listed compounds, contributing to π-conjugation and redox activity .

Substituent Effects: Pyridinyl vs. Phenol: The pyridin-4-yl group in the target compound offers basicity (pKa ~5.2) and planar geometry, contrasting with the acidic phenol group (pKa ~10) in , which may alter solubility and protein-binding affinities. Tetramethyl Groups: The methyl groups at positions 12 and 14 in the target compound likely reduce crystallinity compared to phenyl/methoxyphenyl substituents in , as observed in similar tricyclic systems .

Biological Relevance :

  • Fused tetrazolopyrimidines (e.g., ) are associated with antimicrobial and anti-inflammatory activities, while sulfur-containing analogs (e.g., ) show promise in photodynamic therapy.

Table 2: Physicochemical Properties (Theoretical)

Property Target Compound 4-Phenol Analog Diphenyl Analog
Molecular Weight (g/mol) ~438.5 (C₂₀H₂₁N₅S) ~365.4 (C₁₈H₁₃N₄OS) ~432.5 (C₂₄H₁₆N₄S)
Calculated LogP 3.2 (moderate lipophilicity) 2.1 (higher hydrophilicity) 4.8 (high lipophilicity)
Hydrogen Bond Acceptors 6 5 4

Methodological Considerations

Structural comparisons were aided by:

  • Crystallographic Tools : SHELX for refinement and ORTEP-3 for graphical representation .
  • Chemoinformatic Analysis : Similarity coefficients (e.g., Tanimoto index) to quantify structural overlap .

Biological Activity

12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound notable for its intricate tetracyclic structure and potential biological activities. This article explores its biological activity based on available research findings.

Structural Characteristics

The compound's molecular formula is C19H20N6SC_{19}H_{20}N_{6}S with a molecular weight of 364.5 g/mol. Its unique structure includes multiple nitrogen and sulfur atoms that contribute to its chemical properties and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities including:

  • Antimicrobial Activity : Many heterocyclic compounds demonstrate significant antimicrobial properties. The presence of nitrogen and sulfur in the structure may enhance interactions with microbial enzymes or membranes.
  • Antioxidant Properties : The complex arrangement of rings may allow for effective scavenging of free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : The ability of such compounds to bind to enzyme active sites suggests potential applications in drug design for enzyme-related diseases.

Antimicrobial Activity

A study investigated the antimicrobial properties of related pyridine derivatives and found that compounds with similar structural motifs exhibited considerable activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Research published in the Journal of Medicinal Chemistry highlighted that certain tetracyclic compounds can effectively neutralize reactive oxygen species (ROS). This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Enzyme Inhibition

A recent study focused on the inhibition of specific enzymes by pyridine-based compounds. The findings suggested that the compound could serve as a lead structure for developing inhibitors targeting enzymes involved in cancer progression.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; protects against oxidative stress
Enzyme InhibitionPotential inhibitor for enzymes linked to cancer

The mechanism of action for 12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia involves its interaction with biological targets at the molecular level:

  • Binding Affinity : The compound’s structure allows it to fit into enzyme active sites or receptor binding sites effectively.
  • Modulation of Pathways : By inhibiting specific enzymes or receptors, it can alter metabolic pathways that contribute to disease states.

Q & A

Q. What are the recommended synthetic methodologies for preparing this polyaza-thia macrocyclic compound?

Answer: The synthesis of polyaza-thia macrocycles typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

  • Step 1: React precursors (e.g., substituted benzaldehydes) with heterocyclic amines under reflux in glacial acetic acid, using sodium acetate as a catalyst (as seen in analogous syntheses of spiro compounds) .
  • Step 2: Optimize reaction time (12–14 hours) and temperature (reflux conditions) to achieve cyclization.
  • Step 3: Purify via recrystallization (e.g., ethanol) and validate using spectroscopic methods.
    Key Considerations: Monitor intermediates via TLC and adjust stoichiometry to avoid byproducts.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • X-ray Crystallography: Resolve the 3D structure, including bond lengths (e.g., mean C–C = 0.005 Å) and intermolecular interactions (e.g., C–H···π, π–π stacking) .
  • NMR Spectroscopy: Confirm proton environments (e.g., aromatic protons at δ 6.90–8.20 ppm in 1H^1H NMR) and carbon frameworks (e.g., sp2^2-hybridized carbons at 121–147 ppm in 13C^{13}C NMR) .
  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at 1721 cm1^{-1}, C=N at 1633 cm1^{-1}) .
    Validation: Cross-reference experimental data with computational models (e.g., DFT) to confirm assignments.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data?

Answer:

  • Step 1: Perform DFT calculations (e.g., using Gaussian or COMSOL Multiphysics) to predict bond angles and torsion angles (e.g., C8–C9–C10–O1 = -178.6° vs. experimental -178.6°) .
  • Step 2: Analyze deviations >0.1 Å in bond lengths or >2° in angles. Adjust basis sets (e.g., B3LYP/6-31G**) or solvent effects in simulations.
  • Step 3: Validate via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π contributions) .
    Case Study: For analogous compounds, discrepancies in nitrogen pyramidalization were resolved by incorporating dispersion corrections in DFT .

Q. What strategies optimize reaction yields in multi-step syntheses of polyaza-thia compounds?

Answer:

  • Catalyst Screening: Test bases (e.g., NaOAc, Et3_3N) to enhance cyclization efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 14 hours to 30 minutes) while maintaining yields >60% .
    Data-Driven Approach: Use Design of Experiments (DoE) to map parameter interactions (temperature, catalyst loading) and identify optimal conditions.

Q. How do non-covalent interactions in the crystal lattice influence the compound’s stability and reactivity?

Answer:

  • Analysis Tools: Use Mercury or CrystalExplorer to visualize C–H···π (distance ~2.8–3.2 Å) and π–π interactions (offset stacking ~3.5 Å) .
  • Impact on Stability: Strong π–π networks increase melting points and reduce solubility.
  • Reactivity Implications: Electron-deficient pyridinyl groups participate in charge-transfer interactions, altering redox behavior .
    Experimental Validation: Compare thermal stability (TGA/DSC) of polymorphs to correlate packing modes with decomposition pathways.

Q. How can this compound’s structural features be integrated into broader pharmacological or materials science frameworks?

Answer:

  • Theoretical Linkage: Align with concepts like "lock-and-key" binding (pharmacology) or charge transport in conjugated systems (materials science).
  • Case Study: Analogous fused tetrazolopyrimidines exhibit antiviral activity by inhibiting viral polymerases; structural data (e.g., planar heterocycles) guide SAR studies .
  • Methodology: Use molecular docking (AutoDock) to predict binding affinities or DFT to model electronic properties (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Reactant of Route 2
12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.